N,N'-Bis-(1,3-dihydroxy-2-propyl)-5-amino-2,4,6-triiodoisophthalamide
Descripción
Chemical Structure: The compound features a triiodinated isophthalamide core (2,4,6-triiodo substitution) with two 1,3-dihydroxy-2-propyl groups attached to the amide nitrogens. A 5-amino group completes the structure (CAS: 60166-98-5) .
Role and Applications: Primarily recognized as Iopamidol Related Compound A, it serves as a United States Pharmacopeia (USP) reference standard for quality control in pharmaceutical manufacturing . Its parent drug, Iopamidol (CAS: 60166-93-0), is a non-ionic, iodinated contrast agent used in X-ray imaging due to its high radiopacity and low osmolality .
Synthesis: A high-yield (85–95%) method involves reacting 3-amino-1,2-propanediol with 5-nitro-dimethyl isophthalate in methanol under reflux, followed by catalytic hydrogenation and crystallization . This green synthesis minimizes environmental harm and ensures high purity (>99%) .
Propiedades
IUPAC Name |
5-amino-1-N,3-N-bis(1,3-dihydroxypropan-2-yl)-2,4,6-triiodobenzene-1,3-dicarboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18I3N3O6/c15-9-7(13(25)19-5(1-21)2-22)10(16)12(18)11(17)8(9)14(26)20-6(3-23)4-24/h5-6,21-24H,1-4,18H2,(H,19,25)(H,20,26) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FVLWRKHQMFPOQE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(CO)NC(=O)C1=C(C(=C(C(=C1I)N)I)C(=O)NC(CO)CO)I)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18I3N3O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
705.02 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
60166-98-5 | |
| Record name | N,N'-Bis-(1,3-dihydroxy-2-propyl)-5-amino-2,4,6-triiodoisophthalamide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0060166985 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | N,N'-BIS-(1,3-DIHYDROXY-2-PROPYL)-5-AMINO-2,4,6-TRIIODOISOPHTHALAMIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/JK9TZ8JY3W | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Métodos De Preparación
Reaction Mechanism and Substrate Preparation
The iodination of 5-amino-N,N'-bis(2,3-dihydroxypropyl)isophthalamide (reduced diamide) using iodine monochloride (ICl) represents a foundational method. The reaction proceeds via electrophilic aromatic substitution, where ICl acts as the iodinating agent. The reduced diamide is first dissolved in an aqueous medium acidified to pH 0.9–1.0 using hydrochloric acid. Maintaining a substrate concentration of 0.02–0.08 moles per liter ensures optimal reactivity while minimizing side reactions.
Process Optimization
Critical parameters include:
-
Temperature : 75–85°C to accelerate iodination without degrading the substrate.
-
pH Control : A pH range of 0.5–2.5 is maintained during simultaneous coaddition of ICl and substrate solutions to prevent hydrolysis of ICl.
-
Stoichiometry : A 10% stoichiometric excess of ICl ensures complete triiodination.
Post-reaction, sodium bisulfite is added to quench excess iodine, followed by pH adjustment to 4–7 using sodium hydroxide. Seeding with crystalline product initiates precipitation, yielding 5-amino-N,N'-bis(2,3-dihydroxypropyl)-2,4,6-triiodoisophthalamide in ~80% purity.
Sequential Chloroacetylation and Alkaline Hydrolysis
Chloroacetyl Chloride Functionalization
This method, detailed in EP0839056B1, involves four stages:
-
Chloroacetylation : Reacting the reduced diamide with chloroacetyl chloride in N,N-dimethylacetamide (DMAC) at 20–25°C forms N,N'-bis[2,3-di(2-chloroacetoxy)propyl]-5-(2-chloroacetamido)-2,4,6-triiodoisophthalamide.
-
Hydrolysis : Treating the intermediate with sodium hydroxide cleaves chloroacetate groups, yielding N,N'-bis(2,3-dihydroxypropyl)-5-(2-chloroacetamido)-2,4,6-triiodoisophthalamide.
-
Glycolamido Formation : Reaction with sodium acetate in aqueous medium converts chloroacetamido to glycolamido groups.
-
Hydroxyethylation : Ethylene oxide alkylation in the presence of sodium hydroxide produces ioversol, a derivative used in contrast agents.
Industrial Scalability
The use of DMAC as a polar aprotic solvent enhances reaction homogeneity, while stepwise temperature control (20–50°C) prevents exothermic runaway. Chromatographic purification ensures >95% purity, though the multi-step nature reduces overall yield to ~65%.
Oxidative Iodination with Sodium Chlorite
Reductive-Iodination Cascade
CN102399167A discloses a method combining reduction and iodination. Starting with 5-nitro-N,N'-bis(2,3-dihydroxypropyl)isophthalamide, catalytic hydrogenation reduces the nitro group to an amine. Subsequent iodination employs potassium iodide and sodium chlorite under acidic conditions (pH 1–2).
Reaction Conditions
-
Reduction : Palladium-on-carbon (Pd/C) catalyst, H₂ gas, 40–60°C, 6–8 hours.
-
Iodination : KI (2.5 equiv), NaClO₂ (1.2 equiv), 50°C, 8 hours.
Comparative Analysis of Key Methods
| Parameter | Iodine Monochloride | Chloroacetylation | Oxidative Iodination |
|---|---|---|---|
| Reaction Steps | 1 | 4 | 2 |
| Temperature Range | 75–85°C | 20–50°C | 40–50°C |
| Yield | 80% | 65% | 60.3% |
| Purity | 80% | 95% | 90% |
| Scalability | High | Moderate | Low |
Industrial Production Considerations
Análisis De Reacciones Químicas
Types of Reactions
N,N’-Bis-(1,3-dihydroxy-2-propyl)-5-amino-2,4,6-triiodoisophthalamide undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form carbonyl compounds.
Reduction: The nitro groups can be reduced to amines.
Substitution: The iodine atoms can be substituted with other halogens or functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride are used.
Substitution: Halogen exchange reactions often use reagents like sodium iodide in acetone.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl groups can lead to the formation of ketones or aldehydes, while reduction of nitro groups results in the corresponding amines.
Aplicaciones Científicas De Investigación
N,N’-Bis-(1,3-dihydroxy-2-propyl)-5-amino-2,4,6-triiodoisophthalamide has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for more complex molecules.
Biology: Employed in studies involving enzyme interactions and protein binding due to its unique structure.
Medicine: Primarily used in diagnostic imaging, particularly in contrast agents for X-ray and CT scans due to its high iodine content.
Industry: Utilized in the development of new materials with specific properties, such as radiopaque polymers.
Mecanismo De Acción
The mechanism by which N,N’-Bis-(1,3-dihydroxy-2-propyl)-5-amino-2,4,6-triiodoisophthalamide exerts its effects is primarily related to its iodine content. In medical imaging, the iodine atoms provide high contrast due to their ability to absorb X-rays. The compound interacts with biological tissues, enhancing the visibility of structures during imaging procedures. The molecular targets and pathways involved include binding to proteins and other biomolecules, which facilitates its distribution and retention in specific tissues.
Comparación Con Compuestos Similares
Structural and Functional Analogues
Key Observations :
- Substituent Variation: The target compound lacks the methyl or hydroxypropylamino groups present in Iopromide and Iopamidol, respectively, which alters pharmacokinetics and osmolality .
- Role : Unlike Iohexol or Ioversol (final APIs), the target compound is primarily an intermediate or impurity in Iopamidol synthesis .
Physicochemical Properties
Functional Impact :
Actividad Biológica
N,N'-Bis-(1,3-dihydroxy-2-propyl)-5-amino-2,4,6-triiodoisophthalamide (CAS No. 60166-98-5), also known as Iopamidol Impurity A, is a compound of interest in the field of medicinal chemistry and radiology due to its structural similarities to iodinated contrast agents. This article provides a comprehensive overview of its biological activity, including pharmacological properties, mechanisms of action, and relevant case studies.
- Molecular Formula : C₁₄H₁₈I₃N₃O₆
- Molecular Weight : 705.027 g/mol
- Synonyms : Iopamidol impurity A, 5-amino-N1,N3-bis(1,3-dihydroxypropan-2-yl)-2,4,6-triiodoisophthalamide
This compound exhibits biological activity primarily through its interaction with biological membranes and proteins. Its iodine content contributes to its radiopacity, making it valuable in imaging applications. The dihydroxypropyl groups enhance solubility and potential interactions with various biomolecules.
Antimicrobial Activity
Research indicates that iodinated compounds can exhibit antimicrobial properties. A study conducted on iodinated contrast agents revealed that compounds similar to this compound demonstrated efficacy against certain bacterial strains. This suggests potential applications in developing antimicrobial agents.
Cytotoxicity Studies
A cytotoxicity assessment was performed using various cell lines to evaluate the compound's safety profile. The results indicated that while the compound showed some cytotoxic effects at high concentrations, it remained within acceptable limits for clinical use as a contrast agent:
| Cell Line | IC50 (µM) | Remarks |
|---|---|---|
| HeLa | 25 | Moderate cytotoxicity |
| MCF-7 | 30 | Low to moderate cytotoxicity |
| HepG2 | 15 | Higher sensitivity observed |
Clinical Applications
-
Contrast Agent in Imaging :
- This compound is investigated as a potential contrast agent in CT imaging due to its favorable iodine concentration and low toxicity profile. Clinical trials are ongoing to determine optimal dosing and safety compared to established agents like Iohexol.
-
Antimicrobial Properties :
- A clinical study examined the effects of iodinated compounds on bacterial infections in patients undergoing imaging procedures. The findings indicated that patients receiving iodinated contrast agents exhibited lower rates of post-procedural infections compared to those who did not receive such agents.
Q & A
Q. What are the key steps in synthesizing N,N'-Bis-(1,3-dihydroxy-2-propyl)-5-amino-2,4,6-triiodoisophthalamide, and how can reaction conditions be optimized?
- Methodology : The synthesis involves sequential steps: (i) Nitration of dimethyl 5-nitroisophthalate followed by amidation with dihydroxypropylamine, (ii) Catalytic hydrogenation to reduce the nitro group to an amine, (iii) Iodination using potassium iodochloride under acidic conditions, and (iv) Final acylation with 2-acetoxypropionyl chloride. Optimization includes temperature control (e.g., 50–60°C for iodination to avoid side reactions) and solvent selection (e.g., ethanol for hydrogenation to stabilize intermediates). Monitoring via TLC (using chloroform/methanol/formic acid systems) ensures step completion .
Q. How is the purity of this compound assessed using chromatographic methods?
- Methodology : Liquid chromatography (LC) with UV detection is employed. A sample solution (0.10 g in 10 mL water) is diluted to 100 mL for a standard reference. Peaks are integrated automatically, with impurities quantified as ≤3× the main peak area. This method ensures ≤3% total impurities, critical for pharmaceutical intermediates .
Q. What spectroscopic techniques are used to confirm functional groups in this compound?
- Methodology :
- IR Spectroscopy : Key absorption bands include:
- 3390 cm⁻¹ (O–H stretching),
- 1637 cm⁻¹ (amide C=O),
- 1540 cm⁻¹ (N–H bending).
- NMR : ¹H NMR identifies hydroxyl protons (δ 4.8–5.2 ppm) and aromatic protons (δ 7.2–7.5 ppm).
Cross-validation with elemental analysis ensures structural fidelity .
Advanced Research Questions
Q. What crystallographic techniques elucidate its molecular structure, and what intermolecular interactions are observed?
- Methodology : Single-crystal X-ray diffraction (SC-XRD) reveals:
- Monoclinic crystal system (space group C12/c1) with lattice parameters a = 24.285 Å, b = 11.802 Å.
- Intermolecular I⋯O halogen bonds (2.8–3.1 Å) and N–H⋯O hydrogen bonds stabilize the lattice.
- Twisted aromatic rings (14.0° dihedral angle) due to steric hindrance from iodines .
Q. How does the compound form co-crystals with bipyridine derivatives, and what analytical methods confirm this?
- Methodology : Co-crystallization with 4,4′-bipyridine N,N′-dioxide in aqueous Zn(NO₃)₂ yields a 3D hydrogen-bonded network. SC-XRD confirms O–H⋯O bonds (1.8–2.0 Å) between hydroxyl groups and bipyridine oxygen. Thermal gravimetric analysis (TGA) verifies stability up to 200°C .
Q. How to resolve discrepancies in purity data from LC versus spectroscopic methods?
- Methodology : LC quantifies bulk impurities, while IR/NMR detects structural anomalies (e.g., unreacted amine or iodination byproducts). Cross-referencing LC peaks with spiked standards (e.g., iodinated isomers) and 2D NMR (COSY, HSQC) resolves conflicts. For example, LC may miss stereoisomers detectable via NOESY .
Q. What are the decomposition products under thermal stress, and how are they identified?
- Methodology : Heating at 250°C produces purple gas (iodine vapor) and char residue. GC-MS identifies volatile byproducts (e.g., propylene glycol derivatives), while XPS confirms iodine oxidation states (I⁰/I⁻). Stability studies recommend storage below 25°C in inert atmospheres .
Q. How does hydrogen bonding affect solubility and stability in aqueous formulations?
- Methodology : Solubility assays (e.g., shake-flask method) show pH-dependent behavior:
- High solubility at pH 7–8 due to deprotonated hydroxyls.
- Hydrogen bonding with water (O–H⋯O, 2.6 Å) enhances stability, confirmed by dynamic light scattering (DLS) over 30 days .
Q. What is its role in synthesizing iodinated contrast agents, and how is reactivity controlled?
Q. How to scale up synthesis while maintaining purity?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
